Product packaging for Lithium, [4-(1,1-dimethylethyl)phenyl]-(Cat. No.:CAS No. 52866-85-0)

Lithium, [4-(1,1-dimethylethyl)phenyl]-

Cat. No.: B8486980
CAS No.: 52866-85-0
M. Wt: 140.2 g/mol
InChI Key: WCDSTVSFLNYTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory and Foundational Principles of Organolithium Chemistry

The journey of organolithium chemistry began in the early 20th century, building on the foundational work in organometallic chemistry. While early examples of organometallic compounds date back to the 19th century, the 1930s marked a significant development with the emergence of organolithium reagents as highly reactive alternatives to Grignard reagents.

The fundamental principle underlying the reactivity of organolithium compounds is the high polarity of the carbon-lithium bond. This polarity results in a significant partial negative charge on the carbon atom, rendering it highly nucleophilic and basic. The structure of organolithium reagents in solution is often complex, typically existing as aggregates (dimers, tetramers, etc.). The degree of aggregation, which is influenced by the solvent and the nature of the organic group, plays a crucial role in the reagent's reactivity.

Classification and Importance of Aryllithium Reagents in Contemporary Organic Synthesis

Aryllithium reagents are a subclass of organolithium compounds where the lithium atom is directly attached to an aromatic ring. These reagents are invaluable in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex aromatic and heteroaromatic molecules. They are broadly classified based on the substituents present on the aromatic ring.

The importance of aryllithium reagents is underscored by their widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their ability to undergo reactions such as nucleophilic addition to carbonyl compounds, substitution reactions with alkyl halides, and transmetalation with other metals makes them versatile tools for synthetic chemists.

Contextualization of [4-(1,1-dimethylethyl)phenyl]phenyllithium within Sterically Hindered Aryllithium Systems

Lithium, [4-(1,1-dimethylethyl)phenyl]-, also known as 4-tert-butylphenyllithium, is a prime example of a sterically hindered aryllithium reagent. The bulky tert-butyl group at the para position of the phenyl ring introduces significant steric hindrance around the reactive carbon-lithium bond.

This steric bulk has profound implications for the reagent's reactivity and selectivity. While it can hinder reactions with other sterically demanding molecules, it can also lead to unique selectivity in certain transformations. For instance, the steric hindrance can influence the regioselectivity of its reactions and can stabilize the molecule, affecting its aggregation state in solution. The study of such sterically hindered systems provides valuable insights into the interplay of steric and electronic effects in organolithium chemistry.

The synthesis of Lithium, [4-(1,1-dimethylethyl)phenyl]- typically involves the reaction of a corresponding aryl halide, such as 1-bromo-4-tert-butylbenzene (B1210543) or 4-tert-butylphenyl chloride, with lithium metal or via a lithium-halogen exchange with an alkyllithium reagent like n-butyllithium.

Table 1: Synthesis of Lithium, [4-(1,1-dimethylethyl)phenyl]-

Precursor Reagent Solvent Typical Conditions
1-Bromo-4-tert-butylbenzene Lithium metal Diethyl ether Stirring at room temperature

This compound serves as a versatile intermediate. For example, it can undergo transmetalation with zinc chloride to form the corresponding organozinc reagent, which can then participate in palladium-catalyzed cross-coupling reactions. uni-muenchen.de It also reacts with various electrophiles, including carbonyl compounds and carbodiimides. illinois.edumdpi.com

Table 2: Selected Reactions of Lithium, [4-(1,1-dimethylethyl)phenyl]-

Reactant Product Type Significance
Zinc Chloride 4-tert-butylphenylzinc chloride Intermediate for cross-coupling reactions
4-Iodoanisole (with Pd catalyst) 4-methoxy-4'-tert-butylbiphenyl Formation of biaryl compounds
Carbon Monoxide Complex mixture including ketones and alcohols Insight into organolithium reactivity with C1 electrophiles

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13Li B8486980 Lithium, [4-(1,1-dimethylethyl)phenyl]- CAS No. 52866-85-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

52866-85-0

Molecular Formula

C10H13Li

Molecular Weight

140.2 g/mol

IUPAC Name

lithium;tert-butylbenzene

InChI

InChI=1S/C10H13.Li/c1-10(2,3)9-7-5-4-6-8-9;/h5-8H,1-3H3;/q-1;+1

InChI Key

WCDSTVSFLNYTTJ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)(C)C1=CC=[C-]C=C1

Origin of Product

United States

Advanced Structural Characterization and Aggregation Phenomena of 4 1,1 Dimethylethyl Phenyl Phenyllithium and Aryllithium Aggregates

Theoretical and Computational Investigations of Organolithium Structure and Reactivity

Theoretical and computational chemistry provide powerful tools to probe the fundamental nature of organolithium species, offering insights that complement experimental observations.

Quantum chemical calculations have been instrumental in elucidating the nature of the carbon-lithium (C-Li) bond. The C-Li bond in organolithium reagents is highly polarized, leading to significant ionic character. wikipedia.org Some estimates suggest that the ionic character of alkyllithium compounds can be as high as 80 to 88%. wikipedia.org This high degree of polarity results in the carbon atom bearing a partial negative charge, rendering organolithium compounds as potent nucleophiles and strong bases. wikipedia.org

Ionic vs. Covalent Contributions: Ab initio self-consistent field molecular orbital (SCF-MO) calculations have been employed to investigate the balance between ionic and covalent contributions to the C-Li bond. acs.org These studies often conclude that the bond is predominantly ionic, with the lithium atom existing as a cation and the carbon as a carbanion. acs.orgacs.org

Electron Density Distribution: Analysis of the electron density distribution reveals a significant accumulation of charge on the carbon atom bonded to lithium. This charge distribution is a key determinant of the reactivity of organolithium compounds. fiveable.me

Multi-center Bonding: In aggregated structures, the bonding becomes more complex, involving multi-center interactions where a single lithium atom interacts with multiple carbon centers, and vice versa. unt.edu These interactions are crucial for the stability of the aggregates. unt.edu

Density Functional Theory (DFT) has emerged as a workhorse for studying the aggregation of organolithium compounds due to its favorable balance of computational cost and accuracy. youtube.com DFT calculations allow for the prediction of the geometries and relative energies of various aggregate forms, such as dimers, tetramers, and hexamers. acs.orgacs.org

Aggregation Energies: DFT has been used to calculate the aggregation energies of various organolithium species, providing insights into the thermodynamic driving forces for aggregation. For example, the aggregation energies for the tetramers of methyllithium, t-butyllithium, and phenyllithium (B1222949) have been computed to be -124.4, -108.6, and -117.2 kcal/mol, respectively. acs.org These large negative values highlight the strong tendency of these compounds to form aggregates.

Optimized Geometries: DFT calculations can provide detailed information about the three-dimensional structures of organolithium aggregates. For instance, calculations on phenyllithium have shown that it can form various structures, including dimers and tetramers, depending on the solvent and coordinating ligands. acs.orgwikipedia.org In the solid state, phenyllithium can exist as a tetramer with a distorted cubane-like structure. wikipedia.org

Solvent Effects: The inclusion of solvent effects in DFT calculations is crucial for accurately modeling the behavior of organolithium compounds in solution. Solvation can significantly influence the relative stability of different aggregates and can even favor the formation of lower aggregation states. researchgate.net

Table 1: Calculated Aggregation Energies of Organolithium Tetramers using DFT acs.org
CompoundAggregation Energy (kcal/mol)
Methyllithium-124.4
tert-Butyllithium (B1211817)-108.6
Phenyllithium-117.2

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of organolithium compounds in solution, including the structure and dynamics of their solvation shells. researchgate.netnih.gov These simulations can offer a microscopic view of how solvent molecules interact with the lithium cations and the carbanionic centers. mdpi.comosti.gov

Solvation Shell Structure: MD simulations can reveal the number of solvent molecules in the primary solvation shell of the lithium ion and their spatial arrangement. researchgate.netarxiv.org This information is critical for understanding the influence of the solvent on the reactivity and aggregation state of the organolithium species. researchgate.net

Solvent Exchange Dynamics: The exchange of solvent molecules between the solvation shell and the bulk solvent is a dynamic process that can be studied using MD simulations. nih.gov The rate of this exchange can impact the reactivity of the organolithium compound. nih.gov

Aggregate Dynamics: MD simulations can also be used to investigate the dynamic interconversion between different aggregate forms. acs.org This can provide insights into the mechanisms of reactions involving organolithium reagents, where different aggregates may exhibit different reactivities.

Spectroscopic Methodologies for Elucidating Solution-Phase and Solid-State Architectures

Spectroscopic techniques are indispensable for characterizing the structures of organolithium compounds both in solution and in the solid state. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for studying the structure and dynamics of organolithium aggregates in solution. wikipedia.orgresearchgate.net

The use of multiple NMR-active nuclei provides a wealth of information about the structure, aggregation state, and dynamic processes of organolithium compounds. scielo.brnih.gov

¹H and ¹³C NMR: ¹H and ¹³C NMR spectroscopy provide information about the organic framework of the aryllithium compound. researchgate.net Chemical shift changes upon lithiation can indicate the location of the lithium atom and provide insights into the charge distribution within the molecule. researchgate.net For instance, the ipso-carbon (the carbon directly bonded to lithium) typically experiences a significant downfield shift in the ¹³C NMR spectrum. wisc.edu

⁶Li and ⁷Li NMR: Both lithium isotopes, ⁶Li (I = 1) and ⁷Li (I = 3/2), are NMR-active and provide direct information about the lithium environment. scielo.br ⁶Li NMR is often preferred due to its narrower linewidths, which can lead to better resolution, although it is less sensitive than ⁷Li. researchgate.net The chemical shifts of ⁶Li and ⁷Li are sensitive to the aggregation state and the nature of the solvent and coordinating ligands. researchgate.net

Scalar Coupling (J-coupling): One of the most definitive methods for determining the aggregation state is the observation of scalar coupling between the carbon and lithium nuclei (¹³C-⁶Li or ¹³C-⁷Li). rsc.org The multiplicity of the carbon signal can reveal the number of lithium atoms directly bonded to it. For example, in a dimeric structure where a carbon is bonded to two lithium atoms, the ¹³C signal will appear as a triplet (for ⁶Li) or a septet (for ⁷Li, though often poorly resolved). wisc.edu

Dynamic NMR (DNMR): Variable-temperature NMR experiments can be used to study dynamic processes such as inter-aggregate exchange and fluxionality within aggregates. wisc.eduresearchgate.net At low temperatures, these processes can be slowed down on the NMR timescale, allowing for the observation of distinct signals for different species or non-equivalent positions within an aggregate. As the temperature is raised, these signals may broaden and eventually coalesce, providing kinetic information about the exchange processes. researchgate.net

Table 2: Representative NMR Data for Phenyllithium Aggregates
AggregateSolventNucleusChemical Shift (ppm)Coupling Constant (JC-Li, Hz)Reference
MonomerTHF¹³C (ipso)196.4- wisc.edu
DimerTHF¹³C (ipso)188.2- wisc.edu
TetramerEther¹³C (ipso)174.05.1 (septet) wisc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aggregate Characterization

Solid-State NMR for Understanding Intermolecular Interactions

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environments, molecular structure, and intermolecular interactions within organolithium aggregates in their native solid state. oaepublish.commdpi.com For aryllithium compounds like [4-(1,1-dimethylethyl)phenyl]lithium, ⁷Li solid-state NMR is particularly insightful. The lithium-7 (B1249544) nucleus possesses a nuclear quadrupole moment, which makes its NMR parameters highly sensitive to the symmetry of the local electronic environment. researchgate.net

Key parameters derived from ⁷Li solid-state NMR spectra, such as the quadrupolar coupling constant (χ) and chemical shift anisotropy, provide detailed information about the coordination and aggregation state of the lithium ions. deepdyve.com Studies have demonstrated that the magnitude of χ is a sensitive indicator of changes in aggregation (e.g., dimer vs. tetramer) and solvation. deepdyve.com This allows researchers to deduce the aggregation state and gain information about the number and type of donor atoms coordinating to the lithium cation, which is fundamental to understanding intermolecular forces within the crystal lattice. deepdyve.com

For instance, a comparative analysis of various aryllithium complexes has shown that different aggregation and solvation patterns result in distinct and measurable changes in their ⁷Li NMR parameters. deepdyve.com This spectroscopic data can be correlated with X-ray crystallography data to build a comprehensive model of the solid-state structure. researchgate.net High-resolution solid-state ⁷Li NMR can even resolve multiple, distinct lithium environments within a single sample, revealing the presence of different types of aggregates or ion-pairing arrangements. researchgate.net

Table 1: Representative ⁷Li Solid-State NMR Parameters for Organolithium Aggregates

Aggregate Type Coordination Environment Typical Quadrupolar Coupling Constant (χ) Range (kHz) Information Deduced
Monomer Highly solvated Li⁺ Low (e.g., < 100) High symmetry around Li, strong solvent coordination.
Dimer Disolvated, Li₂C₂ core Moderate (e.g., 150-300) Distorted coordination sphere, C-Li-C bridging. researchgate.net
Tetramer Li₄C₄ cubane-type core High (e.g., > 400) Lower symmetry, complex Li-C interactions within the cluster.

Note: The values presented are illustrative and can vary based on the specific aryl substituent, solvent molecules, and presence of other ligands.

Vibrational Spectroscopy (IR, Raman) Insights into Coordination and Bond Strength

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides complementary information on the molecular structure, coordination environment, and bonding characteristics of aryllithium compounds. cardiff.ac.uk These methods probe the vibrational modes of molecules, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions. s-a-s.org

Infrared (IR) Spectroscopy: In-situ FTIR spectroscopy is particularly valuable for monitoring the formation and evolution of organolithium species in real-time. mt.com For aryllithium aggregates, the C-Li stretching and deformation modes are of primary interest. These vibrations typically appear in the far-IR region (below 600 cm⁻¹) and are highly sensitive to the degree of aggregation and the coordination of solvent molecules to the lithium center. nih.gov Changes in the position and intensity of these bands can indicate shifts in the aggregation equilibrium (e.g., dimer to tetramer) or changes in the Li-C bond polarity. The coordination of donor solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to the lithium atoms weakens the C-Li bond, leading to a red shift (lower wavenumber) of the corresponding stretching frequency.

Raman Spectroscopy: Raman spectroscopy is an excellent complementary technique, especially for symmetric vibrations that may be weak or inactive in the IR spectrum. researchgate.net The symmetric stretching of the Li-C bonds within the core of an aggregate (e.g., the Li₄ core in a tetramer) can often be observed using Raman spectroscopy. s-a-s.org The strength of the C-Li bond is directly related to its stretching frequency; a stronger bond will vibrate at a higher frequency. By analyzing these frequencies, researchers can assess how factors like steric hindrance from the aryl substituent and coordination by solvent molecules modulate the strength of the carbon-lithium interaction. researchgate.net

Table 2: General Vibrational Frequency Ranges for Aryllithium Species

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique Information Gained
C-Li Stretch 300 - 600 Far-IR, Raman Direct probe of C-Li bond strength, aggregation state.
Aromatic C-H Stretch 3000 - 3100 IR, Raman Generally insensitive to aggregation, confirms aryl backbone.
Aromatic Ring Modes 1400 - 1600 IR, Raman Can be perturbed by lithiation and aggregation.

Gas-Phase Studies of Organolithium Species

Gas-phase studies, primarily utilizing mass spectrometry techniques like flash vaporization mass spectroscopy, provide direct experimental evidence for the inherent tendency of organolithium compounds to form aggregates, free from the influence of solvents or crystal packing forces. researchgate.netacs.org These investigations reveal the intrinsic stability of various oligomeric structures.

When aryllithium compounds are introduced into the gas phase, a range of oligomeric ions are typically observed. libretexts.org For example, mass spectra of ethyllithium (B1215237) have shown ions corresponding to both tetrameric and hexameric clusters. libretexts.org Similar behavior is expected for aryllithiums, where species such as [(ArLi)ₙLi]⁺ can be detected. The relative abundance of these gas-phase clusters can offer insights into the stability of different aggregate sizes. researchgate.net

Computational studies often complement these experimental findings, predicting the structures of various gas-phase oligomers. libretexts.orgnih.gov These calculations indicate that for many alkyllithiums and aryllithiums, tetrameric and hexameric structures with distorted cubane (B1203433) or stacked-ring geometries are particularly stable. libretexts.org Gas-phase studies have also been used to determine fundamental thermochemical properties like lithium cation basicities, which help to quantify the strength of the C-Li interaction. researchgate.net This data is crucial for understanding the fundamental driving forces behind the aggregation phenomena observed in both solution and the solid state.

Aggregation States and Their Determinants in Aryllithium Chemistry

Organolithium compounds, including aryllithiums, are rarely mononuclear RLi species; they exist predominantly as aggregates (oligomers). nih.govwikipedia.org The degree and type of aggregation are critical determinants of their solubility, stability, and chemical reactivity. rsc.org The structure of these aggregates is a complex interplay of several factors, including the nature of the organic group, the solvent, temperature, and the presence of other coordinating species. wikipedia.org The fundamental structural motif involves electron-deficient, multi-center bonding, where lithium atoms and the carbanionic carbons of the aryl groups form clusters such as dimers, tetramers, or hexamers. libretexts.org

Influence of Steric Bulk on Aggregation Equilibria

The steric demand of the organic substituent plays a crucial role in dictating the preferred aggregation state of an aryllithium compound. libretexts.org Increasing the steric bulk on the aryl ring, such as introducing the large tert-butyl group in the para-position to form [4-(1,1-dimethylethyl)phenyl]lithium, generally disfavors the formation of higher-order aggregates. nih.gov

Large, bulky groups create steric hindrance that destabilizes the compact, high-order structures like hexamers and tetramers, shifting the equilibrium towards smaller aggregates, such as dimers or even monomers, particularly in strongly coordinating solvents. For example, while phenyllithium exists predominantly as a tetramer in diethyl ether, introducing bulky substituents can favor the dimeric form under similar conditions. wisc.edu This effect is a direct consequence of increased non-bonded repulsive interactions between the aryl groups within the aggregate core. The relative concentration of different aggregates in an equilibrating mixture can be tuned by modifying the steric size of the substituents. researchgate.netnih.gov

Table 3: Effect of Steric Bulk on Aryllithium Aggregation

Aryllithium Solvent Dominant Aggregate Rationale
Phenyllithium Diethyl Ether Tetramer Low steric hindrance allows for stable cubane-like structure. wisc.edu
Phenyllithium THF Dimer Stronger solvent coordination favors smaller aggregates. wisc.edu
2,4,6-Triisopropylphenyllithium Non-coordinating Dimer High steric bulk prevents formation of tetramers.

Homogeneous Aggregate Structures (e.g., Dimers, Tetramers, Hexamers)

In the absence of other organometallic or salt species, aryllithiums form homogeneous aggregates composed of identical RLi units. The most common structures are dimers, tetramers, and hexamers. libretexts.orgnih.gov

Dimers ([ArLi]₂): Often feature a planar Li₂C₂ four-membered ring. researchgate.net This structure is commonly observed in strongly coordinating solvents like THF, where solvent molecules saturate the remaining coordination sites on the lithium atoms.

Tetramers ([ArLi]₄): Typically adopt a distorted cubane-type geometry, with the lithium atoms and the ipso-carbons of the aryl groups occupying alternating vertices of the cube. wikipedia.orgwikipedia.org This structure is very common for less sterically hindered aryllithiums in weakly coordinating solvents like diethyl ether or non-coordinating hydrocarbon solvents.

Hexamers ([ArLi]₆): While more common for alkyllithiums like n-butyllithium in non-polar solvents, hexameric structures are less frequently observed for aryllithiums due to greater steric bulk. libretexts.orgwikipedia.org Their structure can be envisioned as a stacked arrangement of Li₃ triangular faces.

The specific structure adopted is a delicate balance between stabilizing Li-C interactions within the aggregate and destabilizing steric repulsions between the organic groups. libretexts.org

Formation and Characterization of Heteroaggregates and Mixed Aggregates

When a solution contains more than one type of organolithium species or a lithium salt (e.g., LiBr), the formation of heteroaggregates (mixed aggregates) is common. nih.govresearchgate.net These mixed aggregates contain different carbanionic fragments or a combination of carbanions and anions within the same cluster. researchgate.net The formation of such species is significant because the reactivity of a mixed aggregate can be substantially different from that of its parent homoaggregates. nih.govrsc.org

For example, mixing an aryllithium (ArLi) with an alkyllithium (RLi) can lead to a thermodynamic equilibrium of various mixed aggregates with stoichiometries like ArLi·(RLi)₃, Ar₂Li₂·(RLi)₂, etc. researchgate.netnih.gov These structures often maintain a core Li₄ framework, with the different organic groups distributed around it. researchgate.net

The characterization of these complex, often fluxional, species in solution relies heavily on multinuclear NMR spectroscopy (¹H, ¹³C, ⁷Li, ⁶Li), including 2D techniques. researchgate.netnih.gov By observing distinct NMR signals for the different lithium and carbon environments in the mixed aggregates, their stoichiometry and, in some cases, their solution structure can be determined. researchgate.net X-ray crystallography provides definitive structural information in the solid state, often revealing complex cubic or stacked structures for these heteroaggregates. researchgate.net

Solvation and Coordination Chemistry of Aryllithium Reagents

The behavior of aryllithium reagents in solution is dictated by their interactions with solvent molecules and other coordinating species. These interactions can significantly modify the aggregation state of the organolithium compound, which in turn influences its reactivity. While extensive research has been conducted on phenyllithium, serving as a foundational model, the introduction of a bulky tert-butyl group at the para position in [4-(1,1-dimethylethyl)phenyl]lithium introduces unique steric and electronic effects that modulate its solution behavior.

The formation of [4-(1,1-dimethylethyl)phenyl]lithium can be achieved through the reaction of 1-bromo-4-tert-butylbenzene (B1210543) with n-butyllithium or tert-butyllithium. The choice of solvent is critical in this synthesis, with ethereal solvents like diethyl ether and tetrahydrofuran (THF) playing a important role in the outcome of the reaction.

Effects of Donor Ligands (e.g., Ethers, Amines, Phosphoramides) on Aggregation and Reactivity

Donor ligands are Lewis bases that coordinate to the lithium cation in organolithium aggregates, leading to a reduction in the degree of aggregation and an increase in the nucleophilicity of the carbanionic center. The specific effects of these ligands are highly dependent on their structure, denticity, and the nature of the organolithium species.

Ethers: Solvents like diethyl ether and tetrahydrofuran (THF) are commonly used in reactions involving aryllithium reagents. In diethyl ether, phenyllithium, a close structural analog of the title compound, predominantly exists as a tetramer. The addition of THF, a stronger donor solvent, typically shifts the equilibrium towards smaller aggregates, primarily dimers. wisc.edu For [4-(1,1-dimethylethyl)phenyl]lithium, the bulky tert-butyl group is expected to disfavor the formation of higher-order aggregates, likely promoting the existence of dimers even in less coordinating solvents. The presence of even a small amount of THF in a hydrocarbon solvent can significantly accelerate the formation of (4-tert-butylphenyl)lithium from 1-bromo-4-tert-butylbenzene and n-BuLi.

Amines: Chelating diamines such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and pentamethyldiethylenetriamine (PMDTA) are potent deaggregating agents. For phenyllithium, TMEDA is known to form dimeric complexes. wisc.edu PMDTA, a tridentate ligand, is capable of forming monomeric phenyllithium complexes. wisc.edu The increased steric hindrance of the tert-butyl group in [4-(1,1-dimethylethyl)phenyl]lithium would likely enhance the propensity to form monomeric species in the presence of such powerful chelating ligands.

Phosphoramides: Hexamethylphosphoramide (B148902) (HMPA) is a highly polar aprotic ligand with a strong affinity for lithium cations. It is a very effective deaggregating agent, capable of converting dimeric and tetrameric organolithium species into monomers. wisc.edu In the case of phenyllithium, the addition of HMPA leads to the formation of monomeric species. wisc.edu It is anticipated that HMPA would have a similar, if not more pronounced, deaggregating effect on [4-(1,1-dimethylethyl)phenyl]lithium.

The table below summarizes the general effects of common donor ligands on the aggregation state of phenyllithium, which can be extrapolated to understand the behavior of [4-(1,1-dimethylethyl)phenyl]lithium.

Donor LigandTypical Effect on Phenyllithium AggregationAnticipated Effect on [4-(1,1-dimethylethyl)phenyl]lithium Aggregation
Diethyl Ether (Et₂O)Predominantly Tetrameric wisc.eduLikely a mixture of tetramers and dimers, with a higher proportion of dimers due to steric hindrance.
Tetrahydrofuran (THF)Predominantly Dimeric wisc.eduPredominantly dimeric, with a possibility of some monomeric species.
N,N,N',N'-Tetramethylethylenediamine (TMEDA)Forms Dimeric Complexes wisc.eduStrongly favors the formation of dimeric complexes.
Pentamethyldiethylenetriamine (PMDTA)Forms Monomeric Complexes wisc.eduStrongly favors the formation of monomeric complexes.
Hexamethylphosphoramide (HMPA)Forms Monomeric Species wisc.eduEffectively promotes the formation of monomeric species.

Role of Macrocyclic Ligands (e.g., Crown Ethers, Cryptands) in Ion-Pair Separation

Macrocyclic ligands, such as crown ethers and cryptands, are renowned for their ability to encapsulate metal cations, leading to the formation of solvent-separated ion pairs (SSIPs) or even "naked" carbanions. This separation of the cation from the carbanion dramatically increases the reactivity of the organolithium reagent.

Crown Ethers: Crown ethers are cyclic polyethers with cavities of specific sizes that can selectively bind alkali metal cations. The complexation of a lithium cation by a crown ether can disrupt the C-Li bond, leading to a more ionic character and enhanced reactivity. For instance,-crown-4 is known to form stable complexes with lithium ions. While studies on phenyllithium have shown a surprisingly limited effect of 12-crown-4 (B1663920) on its aggregation state in THF, this may not be universally true for all aryllithium reagents or under all conditions. The bulky nature of [4-(1,1-dimethylethyl)phenyl]lithium might alter the thermodynamics of crown ether complexation.

Cryptands: Cryptands are bicyclic or polycyclic multidentate ligands that encapsulate metal ions with even greater stability and selectivity than crown ethers. The three-dimensional cavity of a cryptand provides a high degree of preorganization for cation binding, leading to a significant "cryptate effect." This strong encapsulation effectively shields the lithium cation from the carbanion, generating highly reactive, separated ion pairs. The use of cryptands can dramatically enhance the rate of reactions involving organolithium reagents. For example, the use of cryptand [2.1.1] has been shown to be effective in complexing lithium ions.

The table below outlines the general role of macrocyclic ligands in the ion-pair separation of aryllithium reagents.

Macrocyclic Ligand TypeMechanism of ActionEffect on Ion-Pair StructureConsequence for Reactivity
Crown EthersEncapsulation of the Li⁺ ion within the macrocyclic cavity.Promotes the formation of solvent-separated ion pairs (SSIPs).Significant increase in carbanion reactivity.
CryptandsThree-dimensional encapsulation of the Li⁺ ion, leading to very stable complexes.Strongly favors the formation of solvent-separated ion pairs (SSIPs) and potentially "naked" anions.Dramatic enhancement of carbanion reactivity.

Reaction Mechanisms and Synthetic Applications of 4 1,1 Dimethylethyl Phenyl Phenyllithium in Organic Transformations

Fundamental Reactivity Modes of Aryllithium Reagents

Aryllithium reagents, including [4-(1,1-dimethylethyl)phenyl]lithium, are versatile intermediates in organic chemistry, primarily utilized for the formation of new carbon-carbon and carbon-heteroatom bonds. Their utility stems from a few fundamental modes of reactivity that are dictated by the polarized nature of the carbon-lithium bond. wikipedia.org These reagents can act as powerful nucleophiles in addition reactions, as strong bases for deprotonation, and as participants in metal-exchange processes. saylor.orgwikipedia.org The specific reactivity can be influenced by factors such as the solvent, temperature, and the presence of additives. mt.com

As strong nucleophiles, aryllithium reagents readily attack electron-deficient centers, most notably the carbon atom of carbonyl groups, other unsaturated carbon-carbon bonds, and strained heterocyclic systems. wikipedia.org This reactivity is central to their application in constructing complex molecular frameworks. fiveable.me

A cornerstone of organolithium chemistry is the nucleophilic addition to the electrophilic carbon of a carbonyl group. wikipedia.orgmasterorganicchemistry.com Aryllithium reagents like [4-(1,1-dimethylethyl)phenyl]lithium react efficiently with aldehydes and ketones in a polar addition mechanism to generate secondary and tertiary alcohols, respectively, after an aqueous workup. saylor.orgwikipedia.org The reaction proceeds via the attack of the nucleophilic aryl carbon on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated. masterorganicchemistry.comyoutube.com Compared to Grignard reagents, organolithium compounds are generally more reactive. libretexts.org

Table 1: Nucleophilic Addition of Aryllithiums to Carbonyls

Aryllithium Reagent Carbonyl Substrate Product Type Reference
[4-(1,1-dimethylethyl)phenyl]lithium Aldehyde (R-CHO) Secondary Alcohol saylor.orgwikipedia.org
[4-(1,1-dimethylethyl)phenyl]lithium Ketone (R-CO-R') Tertiary Alcohol saylor.orgwikipedia.org

Carbolithiation is a reaction where the carbon-lithium bond adds across a carbon-carbon double or triple bond. wikipedia.org This process forms a new carbon-carbon bond and a new organolithium intermediate, which can then be trapped by an electrophile. nih.gov The reaction is particularly effective with activated alkenes, such as styrenes, where the resulting organolithium intermediate is stabilized by the aryl group. nih.gov The efficiency and outcome of carbolithiation reactions are highly dependent on the solvent, with ethers like diethyl ether often being preferred over tetrahydrofuran (B95107) (THF) to minimize polymerization side reactions. nih.gov

Table 2: Carbolithiation of Styrene (B11656) Derivatives

Organolithium Reagent Unsaturated Substrate Reaction Conditions Intermediate Reference
t-BuLi Styrene Et2O, -78 °C Stabilized benzylic organolithium nih.gov

Strained heterocyclic rings, particularly epoxides, are susceptible to nucleophilic attack by organolithium reagents. wikipedia.org This ring-opening reaction is a valuable method for synthesizing β-substituted alcohols. The reaction typically proceeds via an SN2 mechanism, where the aryllithium attacks one of the epoxide carbons, leading to the opening of the three-membered ring. libretexts.orgyoutube.com In asymmetrically substituted epoxides, the attack generally occurs at the less sterically hindered carbon atom under basic or neutral conditions. libretexts.orgyoutube.com This transformation results in the formation of a new carbon-carbon bond and a hydroxyl group, with a defined stereochemical outcome (trans-diol products from cyclic epoxides). youtube.com

Due to their extreme basicity, aryllithium reagents are highly effective in deprotonating molecules with acidic protons, a process known as metalation or lithiation. wikipedia.orgmt.com They are capable of abstracting protons from a wide range of substrates, including hydrocarbons, that are not acidic enough to be deprotonated by other bases like metal amides or Grignard reagents. mt.com This reaction is a fundamental method for preparing new organolithium reagents from organic compounds containing an acidic C-H bond. mt.com The position of lithiation can often be directed by coordinating functional groups within the substrate, a strategy known as directed ortho metalation.

Metal-halogen exchange is a powerful and widely used method for the preparation of organolithium compounds, especially aryllithium reagents that are not easily accessible through other means. wikipedia.orgias.ac.in The reaction involves the exchange of a halogen atom (typically bromine or iodine) on an organic substrate with the lithium atom from an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817). wikipedia.orgethz.ch

The synthesis of [4-(1,1-dimethylethyl)phenyl]lithium is commonly achieved via a lithium-bromine exchange reaction between 1-bromo-4-tert-butylbenzene (B1210543) and an alkyllithium reagent. nih.govresearchgate.net This exchange is an equilibrium process, and its success depends on the formation of a more stable organolithium product. wikipedia.org The reaction is typically very fast, often outcompeting other potential reactions like nucleophilic addition. harvard.edu

Research has shown that the choice of solvent and alkyllithium reagent significantly impacts the yield and product distribution. For instance, the reaction of 1-bromo-4-tert-butylbenzene with t-BuLi proceeds to give [4-(1,1-dimethylethyl)phenyl]lithium in yields exceeding 97% in a hydrocarbon medium containing a small amount of an ether like THF or Et₂O. nih.govresearchgate.net In contrast, the reaction with n-BuLi is more sensitive to solvent composition, with considerable coupling side-products observed in pure THF. nih.govresearchgate.net

Table 3: Synthesis of [4-(1,1-dimethylethyl)phenyl]lithium via Li-Br Exchange

Reactant 1 Reactant 2 Solvent System Yield of [4-(1,1-dimethylethyl)phenyl]lithium Reference
1-bromo-4-tert-butylbenzene t-BuLi Heptane with catalytic Et₂O, THF, or MTBE >97% nih.govresearchgate.net
1-bromo-4-tert-butylbenzene n-BuLi Heptane with catalytic THF Virtually quantitative nih.govresearchgate.net
1-bromo-4-tert-butylbenzene n-BuLi Pure Diethyl Ether Slow reaction nih.govresearchgate.net

Transmetalation Reactions for Generation of Other Organometallics

Transmetalation is a fundamental reaction in organometallic chemistry where an organic group is transferred from one metal to another. [4-(1,1-dimethylethyl)phenyl]lithium serves as a versatile precursor for the synthesis of a wide array of other organometallic reagents through this process. This exchange is typically driven by the difference in electronegativity between the metals, with the organic group preferentially bonding to the more electronegative metal center.

The reaction generally involves treating the aryllithium species with a metal halide (MXn). This process is crucial for generating organometallic reagents with attenuated reactivity and enhanced selectivity, such as organocuprates, organozincs, and organoboranes. For instance, the reaction with copper(I) halides, such as copper(I) iodide (CuI), leads to the formation of lithium diorganocuprates, often referred to as Gilman reagents. These cuprates are significantly softer nucleophiles than the parent organolithium and are particularly effective in conjugate addition reactions to α,β-unsaturated carbonyl compounds.

Similarly, transmetalation with zinc halides (e.g., ZnCl₂) produces organozinc reagents, which are key components in palladium-catalyzed cross-coupling reactions like the Negishi coupling. The transfer of the aryl group from boron to lithium has also been studied, revealing the subtle interplay of factors that govern the direction of transmetalation. researchgate.net These derived reagents are indispensable in modern synthetic chemistry for the construction of complex carbon-carbon bonds. libretexts.org

Mechanistic Probes and Elucidation of Reaction Pathways

Investigating the intricate mechanisms of reactions involving [4-(1,1-dimethylethyl)phenyl]lithium is essential for optimizing reaction conditions and predicting product formation. Various physical organic techniques are employed to probe these pathways.

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and whether a specific bond is broken in that step. wikipedia.orgprinceton.edu It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of its heavier isotope counterpart (e.g., kH/kD). libretexts.org In reactions involving [4-(1,1-dimethylethyl)phenyl]lithium, a primary KIE would be observed if a C-H bond on the aromatic ring is cleaved during the rate-limiting step, such as in a metalation reaction. princeton.edu The absence of a significant KIE (a value near 1) would suggest that C-H bond cleavage is not involved in the slowest step of the reaction. baranlab.org

Regarding stereochemistry, reactions of aryllithium reagents at the lithium-bearing carbon atom typically proceed with retention of configuration. This is in contrast to many SN2 reactions at sp3-hybridized carbon centers which proceed with inversion. The stereochemical outcome is a critical consideration in asymmetric synthesis where the configuration of a newly formed stereocenter is paramount.

While many reactions of organolithium compounds are depicted as polar, two-electron processes (ionic mechanisms), the involvement of radical intermediates via single-electron transfer (SET) pathways is a well-documented alternative. researchgate.net An SET event involves the transfer of a single electron from the nucleophilic organolithium reagent to an electrophilic substrate, generating a radical anion and a radical cation. arkat-usa.orgnih.gov

The propensity for a reaction to proceed via an SET mechanism depends on the reduction potential of the substrate and the oxidation potential of the organolithium reagent. Substrates like ketones with low-lying LUMOs are more susceptible to accepting an electron. Evidence for these radical pathways can be obtained through techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect paramagnetic species, and the use of radical clocks, which are molecules designed to undergo a rapid, predictable rearrangement if a radical intermediate is formed. arkat-usa.org The competition between polar and SET pathways can significantly influence product distribution. rsc.org

Like most organolithium reagents, [4-(1,1-dimethylethyl)phenyl]lithium does not exist as a simple monomer in solution. Instead, it forms aggregates (dimers, tetramers, etc.), and the state of aggregation is highly dependent on the solvent, concentration, temperature, and the presence of coordinating ligands. wisc.eduosi.lvfishersci.fr The bulky tert-butyl group on the phenyl ring likely influences these equilibria through steric effects, potentially favoring lower aggregation states compared to unsubstituted phenyllithium (B1222949).

The nature of the solvent plays a critical role. In non-coordinating hydrocarbon solvents, higher-order aggregates like tetramers or hexamers often predominate. In coordinating ethereal solvents like diethyl ether or tetrahydrofuran (THF), solvent molecules coordinate to the lithium centers, breaking down the larger aggregates into smaller, more reactive species. wisc.edu For example, phenyllithium exists predominantly as a tetramer in diethyl ether, while in THF it is a mixture of dimer and monomer. wisc.edu

The addition of strong donor ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (B148902) (HMPA), can further deaggregate the organolithium species to form highly reactive monomers. wisc.edufishersci.fr However, the relationship between aggregation and reactivity is not always straightforward. While monomers are often assumed to be the most reactive species, some reactions have shown to proceed directly from dimeric aggregates. mdpi.com In some cases, the addition of a strongly coordinating ligand like HMPA can even inhibit a reaction by forming a very stable, less reactive complex or by altering the reaction pathway entirely. arkat-usa.orgresearchgate.net

Solvent/AdditivePredominant Species (Phenyllithium Model)Effect on AggregationReference
Diethyl EtherTetramer, DimerForms higher-order aggregates. wisc.edu
Tetrahydrofuran (THF)Dimer, MonomerBreaks down tetramers into smaller aggregates. wisc.edu
TMEDA (in Ether)DimerConverts tetramers to dimers. wisc.edu
PMDTA (in THF)MonomerStoichiometrically forms monomers. wisc.edu
HMPA (in THF)MonomerStoichiometrically forms monomers. wisc.edu

Enantioselective and Diastereoselective Transformations Using Chiral Auxiliaries or Ligands

The development of methods for asymmetric synthesis is a central goal of modern organic chemistry. [4-(1,1-dimethylethyl)phenyl]lithium, being an achiral reagent, can be used to create chiral molecules with high enantioselectivity through the use of external chiral sources, such as chiral ligands or auxiliaries.

A powerful strategy for asymmetric C-C bond formation is the use of a chiral ligand to modify the reactivity of the organolithium reagent. documentsdelivered.com One of the most successful ligands for this purpose is (-)-sparteine, a naturally occurring diamine. nih.govprinceton.edu In the presence of (-)-sparteine, the organolithium reagent forms a chiral complex. This complex can then react with a prochiral substrate, such as an alkene or imine, in a highly face-selective manner.

Contributions to Complex Molecule Synthesis and Fine Chemical Production

[4-(1,1-dimethylethyl)phenyl]lithium is typically generated in situ, most commonly through a lithium-halogen exchange reaction. The reaction of 1-bromo-4-tert-butylbenzene with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, provides the desired aryllithium compound. The choice of solvent is crucial for the success of this transformation. While the reaction with n-butyllithium may not proceed in non-polar hydrocarbon solvents like heptane, the addition of a small amount of an ether, such as tetrahydrofuran (THF), can lead to a nearly quantitative yield of (4-tert-butylphenyl)lithium. acs.orgnih.govresearchgate.net In contrast, the use of tert-butyllithium as the exchange reagent is highly efficient in various ether-containing solvent systems, consistently affording the product in yields exceeding 97%. acs.orgnih.govresearchgate.net

The primary side products observed in these reactions are typically hydrocarbons derived from benzyne (B1209423) intermediates, though their formation is minimal under optimized conditions. nih.gov The high efficiency and selectivity of its formation make [4-(1,1-dimethylethyl)phenyl]lithium a reliable reagent for subsequent synthetic applications.

Table 1: Generation of [4-(1,1-dimethylethyl)phenyl]lithium via Lithium-Bromine Exchange
Starting MaterialReagentSolvent SystemYield of [4-(1,1-dimethylethyl)phenyl]lithiumReference
1-Bromo-4-tert-butylbenzenen-ButyllithiumHeptane/THF (trace)Virtually quantitative acs.orgnih.govresearchgate.net
1-Bromo-4-tert-butylbenzenetert-ButyllithiumHeptane with Et₂O, THF, THP, or MTBE>97% acs.orgnih.govresearchgate.net

As a potent nucleophile, [4-(1,1-dimethylethyl)phenyl]lithium readily reacts with a wide range of electrophiles to introduce the 4-tert-butylphenyl group into various molecular frameworks. This reactivity is fundamental to the synthesis of functionalized aromatic compounds. For instance, quenching the aryllithium reagent with a suitable electrophile can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a diverse array of substituted benzenes.

While specific examples detailing the extensive use of [4-(1,1-dimethylethyl)phenyl]lithium in the synthesis of a broad library of heteroaromatic compounds are not prevalent in the reviewed literature, the general reactivity pattern of aryllithium reagents suggests its utility in this area. The nucleophilic addition of the aryllithium to electrophilic heteroaromatic systems or their precursors is a common strategy for their functionalization.

The introduction of bulky substituents like the tert-butyl group can significantly influence the properties of organic materials. For instance, tert-butyl groups are known to enhance the stability and solubility of organic semiconductors, which can improve their performance in electronic devices. mdpi.com The synthesis of such materials often involves the strategic placement of these bulky groups, a task for which [4-(1,1-dimethylethyl)phenyl]lithium is well-suited as a synthetic building block.

In the realm of catalysis, aryllithium reagents are crucial intermediates in the synthesis of phosphine (B1218219) ligands, which are widely used in transition-metal-catalyzed reactions. The reaction of an aryllithium with a chlorophosphine, for example, is a standard method for creating triarylphosphines. By employing [4-(1,1-dimethylethyl)phenyl]lithium, phosphine ligands bearing the sterically demanding 4-tert-butylphenyl group can be prepared. The steric and electronic properties of these ligands can be fine-tuned by the presence of the tert-butyl group, which in turn can influence the activity and selectivity of the corresponding metal catalysts.

Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. semanticscholar.org The process is initiated by a nucleophilic attack on a monomer, and organolithium compounds are frequently used as initiators. The initiation step involves the addition of the organolithium reagent across the double bond of a vinyl monomer, such as styrene or a diene, to generate a carbanionic propagating species.

Anionic polymerization, particularly "living" anionic polymerization where termination and chain-transfer reactions are absent, is a key method for the synthesis of block copolymers. nih.gov This is achieved by the sequential addition of different monomers to the living polymer chain. An initiator like [4-(1,1-dimethylethyl)phenyl]lithium could potentially be used to first polymerize one monomer, and then a second monomer could be added to form a diblock copolymer.

Future Research Trajectories and Innovations in Aryllithium Chemistry

Development of More Sustainable and Selective Synthetic Methods

The traditional synthesis of aryllithium reagents often involves the use of large volumes of volatile and flammable organic solvents, posing significant environmental and safety concerns. eurekalert.org Consequently, a major thrust of current research is the development of more sustainable and selective synthetic methodologies.

A promising approach is the adoption of mechanochemistry, which utilizes mechanical force, such as ball milling, to initiate chemical reactions in the absence of bulk solvents. eurekalert.org This solvent-free technique has been successfully employed for the generation of various organolithium compounds, offering a greener alternative to conventional solution-based methods. eurekalert.org The benefits of this approach include simplified reaction setups, reduced waste generation, and often, accelerated reaction times. eurekalert.org For instance, the synthesis of an organolithium reagent that required 60 minutes in solution to achieve 69% conversion could be accomplished in just 5 minutes with 77% conversion using a ball mill. eurekalert.org

Another avenue for enhancing sustainability is the development of catalytic methods for the formation of carbon-carbon and carbon-heteroatom bonds using organo-alkali metal reagents. rsc.org These methods aim to minimize the use of stoichiometric reagents and reduce the generation of byproducts. rsc.org Furthermore, efforts are being directed towards the use of less reactive but more abundant organic chlorides as starting materials, which can be activated using reagents like iPrMgCl·LiCl. rsc.org

The pursuit of selectivity in aryllithium reactions is also a critical area of research. The development of novel ligand systems and the fine-tuning of reaction conditions are being explored to control the regioselectivity of metalation and subsequent functionalization reactions. nih.gov This is particularly important in the synthesis of complex, highly functionalized aromatic compounds.

Comparison of Synthetic Methods for Organolithium Reagents
MethodAdvantagesChallengesKey Research Focus
Traditional Solution-BasedWell-established, versatileRequires large volumes of hazardous solvents, potential for side reactionsDevelopment of greener solvent systems
MechanochemistrySolvent-free, rapid, simplified setupScalability for industrial applications, heat managementExploration of broader substrate scope, optimization of milling parameters
Catalytic MethodsReduced waste, atom economyInhibition of homo-coupling and lithium-halogen exchangeDesign of more efficient and selective catalysts

Advanced In Situ Spectroscopic Techniques for Mechanistic Interrogation

A deep understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and the optimization of existing ones. Due to the highly reactive and sensitive nature of aryllithium compounds, in situ spectroscopic techniques have emerged as indispensable tools for their study. mt.com

Real-time, in-situ Fourier-transform infrared (FTIR) spectroscopy has proven to be particularly valuable for monitoring the progress of organolithium reactions. mt.com This technique allows researchers to track the consumption of reactants, the formation of intermediates, and the appearance of products in real-time, all while maintaining the integrity of the air- and moisture-sensitive reaction environment. mt.com

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for elucidating the structure of organolithium species in solution. wikipedia.org By analyzing parameters such as C-Li J coupling, it is possible to determine the aggregation state of these compounds, which can range from monomers to tetramers or higher aggregates, and significantly influences their reactivity. numberanalytics.com For example, tert-butyllithium (B1211817) exists as a tetramer with a cubane-like structure in the solid state. mt.comwikipedia.org

The combination of these in situ techniques provides a comprehensive picture of the reaction dynamics, enabling the identification of key intermediates and the elucidation of complex reaction pathways. This knowledge is crucial for developing more selective and efficient synthetic protocols.

In Situ Spectroscopic Techniques for Studying Aryllithium Reactions
TechniqueInformation ObtainedAdvantagesLimitations
In Situ FTIRReaction kinetics, intermediate identification, endpoint determinationReal-time monitoring, suitable for air/moisture sensitive reactionsMay not provide detailed structural information
NMR SpectroscopyAggregation state, solution structure, dynamic processesProvides detailed structural insightsOften requires low temperatures, may be less suitable for very fast reactions
UV-Vis SpectroscopyDetection of colored intermediatesRelatively simple to implementLimited to reactions involving chromophoric species

Rational Design of Reagents through Computational Modeling for Enhanced Reactivity and Selectivity

Computational modeling has become an increasingly powerful tool in modern chemistry, enabling the rational design of reagents and the prediction of their reactivity and selectivity. mit.edu In the context of aryllithium chemistry, computational methods are being employed to gain a deeper understanding of the electronic structure, bonding, and reaction mechanisms of these complex species.

By using computational models, researchers can predict which substrates are likely to react successfully, thereby avoiding a purely trial-and-error approach to synthesis. mit.edu These models can also provide insights into the factors that govern the regioselectivity of metalation reactions, allowing for the design of reagents that can target specific positions on an aromatic ring.

For instance, computational studies can help to elucidate the role of solvent effects and ligand coordination on the aggregation state and reactivity of aryllithium compounds. numberanalytics.com This information is invaluable for the development of new reaction conditions that can enhance the desired reactivity while suppressing unwanted side reactions. As computational power continues to increase and theoretical models become more sophisticated, the rational design of aryllithium reagents with tailored properties is expected to become a reality.

Exploration of Novel Catalytic and Materials Science Applications for Aryllithium Derivatives

Beyond their traditional role as stoichiometric reagents in organic synthesis, aryllithium derivatives are finding increasing application in the fields of catalysis and materials science.

In catalysis, aryllithium compounds are utilized in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions are fundamental to the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and functional materials. researchgate.net

In the realm of materials science, organolithium reagents, including aryllithiums, are widely used as initiators for anionic polymerization. wikipedia.org This process allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. wikipedia.org For example, butyllithium (B86547) is used in the industrial production of elastomers like polybutadiene (B167195) and styrene-butadiene-styrene (SBS). wikipedia.org

The unique properties of aryllithium compounds also make them attractive for the synthesis of novel materials with interesting electronic and optical properties. For example, they can be used as precursors for the synthesis of conjugated polymers and other organic electronic materials. The ongoing exploration of these applications is expected to lead to the development of new technologies in areas such as energy storage, electronics, and photonics. eydecluster.comrichye.com

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Lithium, [4-(1,1-dimethylethyl)phenyl]-?

  • Methodological Answer : Synthesis typically involves organometallic reactions, such as transmetallation. For example, aryl halides (e.g., 4-(tert-butyl)bromobenzene) react with lithium metal in anhydrous ether solvents (e.g., diethyl ether or THF) under inert atmospheres. This follows protocols similar to phenyl-lithium synthesis . Key steps include:

  • Purification of reagents to avoid side reactions (e.g., Grignard interference).
  • Temperature control (−78°C to 0°C) to stabilize the reactive intermediate.
  • Characterization via NMR and titration to confirm yield and purity.

Q. How can the electronic and structural properties of Lithium, [4-(1,1-dimethylethyl)phenyl]- be experimentally characterized?

  • Methodological Answer : Use a combination of:

  • X-ray Diffraction (XRD) : To resolve crystal structure and bonding motifs.
  • Nuclear Magnetic Resonance (NMR) : 7Li^7\text{Li} and 1H^1\text{H} NMR to probe electronic environments and aggregation states.
  • Cyclic Voltammetry (CV) : To assess redox behavior, particularly if the compound is studied for battery applications (e.g., electrode interactions) .
    • Data Table :
TechniqueKey ParametersInsights
XRDBragg angles, lattice constantsCrystal symmetry, Li–C bond distances
7Li^7\text{Li} NMRChemical shift, linewidthSolvent coordination, ion pairing

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the electronic structure of Lithium, [4-(1,1-dimethylethyl)phenyl]-?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) or generalized gradient approximations (GGA-PBE) to balance accuracy and computational cost for lithium-containing systems .
  • Basis Sets : Employ augmented basis sets (e.g., def2-TZVP) for lithium and carbon.
  • Solvent Effects : Include implicit solvent models (e.g., COSMO) to simulate ether environments.
  • Validation : Compare computed 7Li^7\text{Li} NMR shifts with experimental data to refine models .

Q. What strategies resolve contradictions in electrochemical performance data for Lithium, [4-(1,1-dimethylethyl)phenyl]- in battery systems?

  • Methodological Answer :

  • Systematic Protocol : Follow a research protocol (as per ) to standardize testing conditions (e.g., electrolyte composition, current density).
  • Cross-Validation : Use complementary techniques (e.g., in-situ XRD during cycling) to correlate structural changes with electrochemical behavior .
  • Error Analysis : Quantify uncertainties in ionic conductivity measurements using error propagation models .
    • Data Table :
Discrepancy SourceResolution StrategyExample
Electrode passivationIn-situ spectroscopyIdentify Li deposition side reactions
Capacity fadePost-mortem SEM/TGADetect electrolyte decomposition

Q. How can linked survey and experimental data enhance understanding of this compound’s reactivity?

  • Methodological Answer :

  • Data Integration : Combine computational predictions (e.g., reaction barriers from DFT) with kinetic experimental data (e.g., Arrhenius plots) .
  • Theoretical Frameworks : Align findings with organometallic reaction mechanisms (e.g., single-electron transfer vs. polar pathways) .
  • Ethical and Logistical Steps : Secure informed consent for data sharing and use anonymized repositories for raw datasets .

Theoretical and Conceptual Framework Questions

Q. How does the steric effect of the tert-butyl group influence the compound’s reactivity?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., 4-methylphenyl-lithium) and compare reaction kinetics via stopped-flow spectroscopy.
  • Computational Modeling : Calculate steric maps using DFT to quantify spatial hindrance .
  • Thermodynamic Analysis : Measure equilibrium constants for ligand substitution reactions .

Q. What methodological frameworks guide the design of experiments for novel applications (e.g., catalysis or energy storage)?

  • Methodological Answer :

  • Guiding Principle : Link experiments to theoretical models, such as Marcus theory for electron transfer or Hard-Soft Acid-Base (HSAB) principles for ligand design .
  • Iterative Design : Use high-throughput screening to test hypotheses (e.g., solvent effects on stability) and refine parameters .
  • Risk Mitigation : Predefine exclusion criteria for outliers in electrochemical testing .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing variability in synthesis yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, solvent purity).
  • Multivariate Regression : Corrogate yield data with reaction parameters using software (e.g., JMP, R) .
  • Sensitivity Analysis : Quantify the impact of trace water content on side-product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.